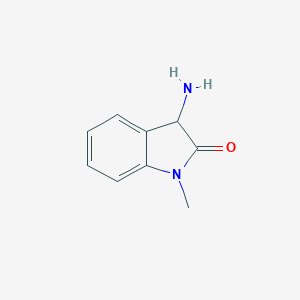
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives can involve various chemical pathways, including alkylation, saponification, and acidation processes. One example is the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid through alkylation of 3-(1H-indole-3-carbonyl)aminopropionic acid methyl ester with bromoethane, followed by saponification and acidation, yielding an 89.0% yield. This showcases the methodological diversity in synthesizing indole derivatives (X. Xing, 2010).
Molecular Structure Analysis
Crystal structure analysis via X-ray diffraction is a common method to determine the molecular structure of indole derivatives. For instance, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid revealed an orthorhombic space group, illustrating the detailed geometric parameters of the compound’s molecular structure (X. Xing, 2010).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their chemical properties and reactivity. The formation of hydrogen-bonded dimers and complex sheets through hydrogen bonds among molecules of indole derivatives indicates their potential for forming stable molecular assemblies (Daniel E Vicentes et al., 2013).
Applications De Recherche Scientifique
-
Scientific Field: Organic Synthesis
- Application Summary : A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which includes “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one”, has been described .
- Methods of Application : The method involves starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides .
- Results or Outcomes : A series of 49 compounds, several of which have previously been shown to possess significant tyrosin kinase inhibiting activity, was prepared in yields varying mostly from 70 to 97% .
-
Scientific Field: Pharmacology
- Application Summary : Indole derivatives, including “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one”, have been studied for their significant pharmacological activity . They have been patented as highly potent gabaergic agents, having possible therapeutic utility as anticonvulsants or anxiolytics .
- Methods of Application : The specific method for using “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one” in these applications is not mentioned in the sources .
- Results or Outcomes : The main therapeutic potential of these compounds was discovered when several patents appeared claiming their inhibiting effect on various kinases .
-
Scientific Field: Organic Synthesis
- Application Summary : A new synthetic pathway involving a rearrangement of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles leading to the 3-[amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones containing an unsubstituted amino group and the oxindole nucleus has been discovered .
- Methods of Application : The method includes an Eschenmoser coupling reaction, which is very feasible (even without using a thiophile except tertiary amides) and scalable .
- Results or Outcomes : The (Z)-configuration of all products was confirmed by NMR techniques .
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
3-amino-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWLKZYQAQNZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

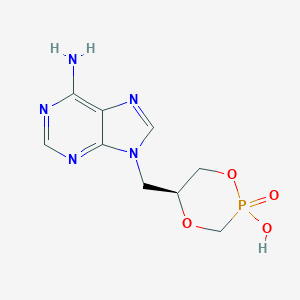
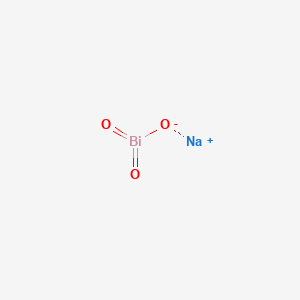

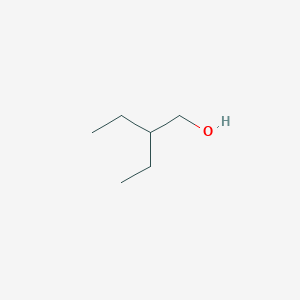


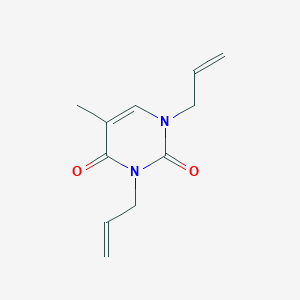
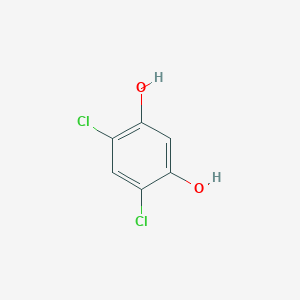
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)

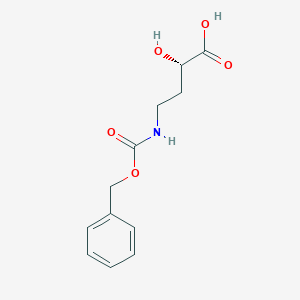

![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
